molecular formula C11H9F6NO3 B7756194 2-((2-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)phenyl)amino)acetic acid

2-((2-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)phenyl)amino)acetic acid

Cat. No.: B7756194
M. Wt: 317.18 g/mol
InChI Key: RWQDXAQECAGYIW-UHFFFAOYSA-N
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Description

2-((2-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)phenyl)amino)acetic acid is a fluorinated organic compound known for its unique chemical properties. The presence of trifluoromethyl and trifluoroethoxy groups imparts significant stability and reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)phenyl)amino)acetic acid typically involves the reaction of 2,2,2-trifluoroethanol with a suitable phenyl derivative under controlled conditions. The reaction is often catalyzed by a strong acid or base to facilitate the formation of the trifluoroethoxy group .

Industrial Production Methods

Industrial production methods may involve multi-step synthesis processes, including the preparation of intermediate compounds such as 2-(2,2,2-trifluoroethoxy)phenol, followed by further functionalization to introduce the amino and acetic acid groups .

Chemical Reactions Analysis

Types of Reactions

2-((2-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)phenyl)amino)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

2-((2-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)phenyl)amino)acetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((2-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)phenyl)amino)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl and trifluoroethoxy groups enhance the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)phenyl)amino)acetic acid is unique due to the combination of trifluoromethyl, trifluoroethoxy, amino, and acetic acid groups. This combination imparts distinct chemical properties, such as increased stability, reactivity, and potential bioactivity, making it valuable in various applications .

Properties

IUPAC Name

2-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)anilino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F6NO3/c12-10(13,14)5-21-8-2-1-6(11(15,16)17)3-7(8)18-4-9(19)20/h1-3,18H,4-5H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQDXAQECAGYIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NCC(=O)O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F6NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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